molecular formula C8H14N2O2 B1465356 4-Butanoylpiperazin-2-one CAS No. 65463-98-1

4-Butanoylpiperazin-2-one

Cat. No. B1465356
CAS RN: 65463-98-1
M. Wt: 170.21 g/mol
InChI Key: MPXCJNNWRIWLNQ-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number and IUPAC name .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could include reactions with other chemicals, catalysts used, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the types of reactions it undergoes and the products formed .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Antiviral Agent Development

4-Butanoylpiperazin-2-one: derivatives have shown promise as antiviral agents. The compound’s ability to inhibit viral replication makes it a valuable scaffold for developing new medications targeting a range of viruses, including influenza and Coxsackie B4 virus . Researchers are exploring various substitutions on the piperazine ring to enhance the compound’s selectivity and potency against specific viral strains.

Analytical Chemistry

In analytical chemistry, 4-Butanoylpiperazin-2-one and its derivatives are used as reference standards and reagents. Their well-defined chemical properties make them suitable for use in various chromatographic and spectroscopic methods, aiding in the identification and quantification of substances .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the target site. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and possible modifications to improve its properties .

properties

IUPAC Name

4-butanoylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-3-8(12)10-5-4-9-7(11)6-10/h2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXCJNNWRIWLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butanoylpiperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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